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Compound of Interest

1-Benzoylpiperidine-3-carboxylic
Compound Name: d
aci

Cat. No.: B179144

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzoylpiperidine-3-carboxylic
acid

Introduction: The Imperative of Structural Certainty

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a
cornerstone, recognized as a privileged structure in a multitude of pharmacologically active
compounds.[1] 1-Benzoylpiperidine-3-carboxylic acid is a key synthetic intermediate,
serving as a versatile building block for more complex molecules targeting a range of
therapeutic areas, including neurological disorders.[2][3] Its structure, comprising a benzoyl
group, a piperidine ring, and a carboxylic acid, presents a rich tapestry of chemical
functionalities that must be precisely characterized.

The unambiguous elucidation of a molecule's structure is not merely an academic exercise; it is
the foundation upon which all subsequent research, structure-activity relationship (SAR)
studies, and clinical development are built.[4] An error in structural assignment can lead to the
misinterpretation of biological data, wasted resources, and significant delays in development
timelines. This guide provides a comprehensive, multi-technique approach to the definitive
structure elucidation of 1-Benzoylpiperidine-3-carboxylic acid (Molecular Formula:
C13H1sNOs, Molecular Weight: 233.26 g/mol , CAS #: 13850-76-5).[5][6] We will explore the
causality behind experimental choices, detailing an integrated workflow that leverages mass
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spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to
build a self-validating structural hypothesis.

Logical Workflow for Structure Elucidation

The process of structure elucidation is a systematic investigation. We begin with techniques
that provide broad, foundational information and progressively move to more detailed methods
that map the intricate connectivity of the molecule.
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Caption: A logical workflow for the structure elucidation of an organic molecule.
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Part 1: Foundational Analysis - Molecular Formula

and Functional Groups
High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in identifying an unknown compound is to determine its
elemental composition. HRMS provides a highly accurate mass measurement, allowing for the
calculation of a unique molecular formula. For 1-Benzoylpiperidine-3-carboxylic acid, we
expect a molecular ion peak [M+H]* that corresponds to the exact mass of C13Hi1sNOs*.

Trustworthiness: The precision of HRMS (typically to within 5 ppm) provides a high degree of
confidence in the proposed molecular formula, effectively ruling out other potential elemental
combinations.

Expected Fragmentation: Electron lonization (El) or Electrospray lonization (ESI) can be used.
[7] The fragmentation pattern provides a structural fingerprint. Key expected fragments for this
molecule include:

» Benzoyl Cation (m/z 105): A very common and stable fragment resulting from the cleavage
of the amide bond. Its presence is strong evidence for the N-benzoyl moiety.[8][9]

e Loss of COOH (m/z 188): Cleavage of the carboxylic acid group.

¢ Loss of Benzoyl Group (m/z 128): Fragmentation leaving the piperidine-3-carboxylic acid
portion.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g.,
methanol or acetonitrile).

« lonization: Utilize ESI in positive ion mode for HRMS to observe the [M+H]* ion.
e Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

» Data Processing: Determine the exact mass of the parent ion and use software to calculate
the most probable elemental composition. Analyze the fragmentation pattern to identify key
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structural motifs.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the
functional groups present in a molecule.[7] The spectrum of 1-Benzoylpiperidine-3-
carboxylic acid will be dominated by characteristic absorptions from the carboxylic acid and

the tertiary amide.

Trustworthiness: The positions and shapes of IR absorption bands are highly characteristic.
The presence of a very broad O-H stretch combined with two distinct carbonyl peaks is a self-
validating indicator of the proposed structure.

Data Presentation: Expected IR Absorption Bands

Expected
. . . Band
Functional Group Vibration Type Wavenumber L.
Characteristics
(cm™)
Carboxylic Acid O-H Stretch 2500-3300 Very broad, strong
C-H Sharp, superimposed
o _ C-H Stretch 2850-3100
(Aromatic/Aliphatic) on O-H
Carboxylic Acid C=0 Stretch ~1710 Strong, sharp[10][11]
Tertiary Amide C=0 Stretch ~1650 Strong, sharp[12][13]
) Medium, multiple
Benzene Ring C=C Stretch 1450-1600
bands
Carboxylic Acid C-O Stretch 1210-1320 Strong[11]

Causality: The amide carbonyl (C=0) appears at a lower wavenumber (~1650 cm~1) than the
carboxylic acid carbonyl (~1710 cm~?) due to the resonance effect.[13] The lone pair of
electrons on the nitrogen atom delocalizes into the carbonyl group, imparting more single-bond
character to the C=0 bond, weakening it, and thus lowering its stretching frequency.[13] The
carboxylic acid O-H stretch is exceptionally broad due to strong intermolecular hydrogen
bonding, which forms a dimer.[11]
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Experimental Protocol: IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

e Analysis: Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400
cm~L,

o Data Processing: Perform a background subtraction and identify the key absorption bands
corresponding to the functional groups.

Part 2: High-Resolution Structural Mapping - NMR
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen
framework of an organic molecule.[7] A combination of 1D and 2D experiments allows for the
unambiguous assignment of every proton and carbon.

1D NMR: 'H and *3*C Spectra

Expertise & Experience: The *H NMR spectrum provides information on the number of distinct
proton environments, their integration (ratio), and their coupling (neighboring protons). The 13C
NMR spectrum reveals the number of unique carbon environments.

Trustworthiness: The combination of chemical shift, multiplicity, and integration in the *H
spectrum, correlated with the carbon signals in the 13C spectrum, provides a robust dataset for
initial assignments.

Data Presentation: Predicted *H and 3C NMR Data (in DMSO-ds)
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Atom Predicted *H o ) Predicted *C
. . 1H Multiplicity 'H Integration )

Position(s) Shift (6, ppm) Shift (6, ppm)
Carboxylic Acid

~12.5 broad s 1H ~174
(-COOH)
Benzoyl (ortho) ~7.45 m 2H ~127
Benzoyl

Y ~7.40 m 3H ~128, ~130

(meta/para)
Benzoyl

- - - ~136
(quaternary)
Benzoyl (C=0) - - - ~169
Piperidine H3 ~2.8-3.0 m 1H ~40-42
Piperidine H2,

~3.0-4.2 m 4H ~43-50
H6
Piperidine H4,
e ~1.5-2.2 m 4H ~24-28

Note: Due to restricted rotation around the N-C=0 amide bond, signals for the piperidine
protons (especially H2 and H6) may be broadened or appear as multiple sets of signals at
room temperature.

2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how
they connect. COSY, HSQC, and HMBC experiments are essential for assembling the final
structure.[14]

e COSY (Correlation Spectroscopy): Identifies tH-1H couplings. We expect to see correlations
tracing the entire spin system of the piperidine ring, e.g., H2 correlating with H3, H3 with H4,
and so on.

e HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly
attached carbon. This allows for the definitive assignment of the protonated carbons in the
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13C spectrum.

 HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting
the different fragments of the molecule. It shows correlations between protons and carbons
over 2-3 bonds.

Authoritative Grounding: The HMBC experiment is crucial for confirming the macro-structure.
The key correlations we expect to observe are:

o A correlation from the piperidine H2 and H6 protons to the benzoyl carbonyl carbon (~169
ppm). This definitively links the benzoyl group to the piperidine nitrogen.

o Correlations from the piperidine H2 and H4 protons to the carboxylic acid carbon (C3, ~40-
42 ppm).

o A correlation from the piperidine H3 proton to the carboxylic acid carbonyl carbon (~174
ppm). This confirms the position of the COOH group at C3.

Caption: Key HMBC correlations confirming the molecular structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., DMSO-ds) in a5 mm NMR tube.[14]

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]
e 1D Acquisition: Acquire *H and proton-decoupled 13C spectra.

e 2D Acquisition: Run standard COSY, HSQC, and HMBC experiments using the
spectrometer's predefined parameter sets. Optimize the HMBC experiment for a long-range
coupling constant of ~8 Hz.

o Data Processing: Process all spectra using appropriate software. Analyze the 1D spectra
and then use the 2D correlations to build the complete molecular structure piece by piece.
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Part 3: Definitive 3D Structure - X-ray
Crystallography

Expertise & Experience: While the combination of MS and NMR provides incontrovertible
evidence for the 2D structure, X-ray crystallography offers the ultimate, definitive proof of the
three-dimensional arrangement of atoms in the solid state.[4] It provides precise data on bond
lengths, bond angles, and the conformation of the piperidine ring, which is expected to adopt a
stable chair conformation.[1][15]

Trustworthiness: A successfully solved crystal structure is the gold standard for structural proof
and is often a requirement for regulatory filings and high-impact publications.

Final Structure
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Caption: General experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography (High-Level)

o Crystal Growth: High-quality single crystals are paramount.[4] This is typically achieved by
slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g.,
ethanol, ethyl acetate).[4]

o Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with
monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

» Structure Solution and Refinement: The diffraction data is used to solve the phase problem
and generate an initial electron density map. This map is then refined into a final model of
the atomic positions.

Conclusion: An Integrated and Self-Validating
Approach
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The structure elucidation of 1-Benzoylpiperidine-3-carboxylic acid is achieved not by a
single experiment, but by the logical integration of multiple analytical techniques. HRMS
establishes the elemental formula. IR spectroscopy confirms the presence of the key carboxylic
acid and amide functional groups. Finally, a suite of 1D and 2D NMR experiments provides the
definitive map of atomic connectivity, allowing for the complete and unambiguous assignment
of the 2D structure. For ultimate confirmation, X-ray crystallography can provide an exquisite
view of the 3D molecular architecture. This rigorous, multi-faceted approach ensures the
highest level of scientific integrity and provides the trustworthy structural foundation required for
advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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